2-N-CBZ-propane-1,2-diamine

Protecting group strategy orthogonal deprotection solid-phase peptide synthesis

2-N-CBZ-propane-1,2-diamine is the definitive Cbz-monoprotected chiral 1,2-diamine for routes requiring orthogonal deprotection. Unlike Boc or Fmoc analogs, its Cbz group withstands TFA-mediated Boc removal and is selectively cleaved by hydrogenolysis (H₂/Pd-C) or HBr/AcOH—preserving acid-labile motifs (t-butyl esters, silyl ethers, glycosidic bonds). The unprotected primary amine enables direct imine/amide formation or CuAAC click chemistry without steric hindrance, while the secondary amine remains masked, eliminating cross-reactivity. (S)- and (R)-enantiomers (CAS 400652-46-2 / 346669-50-9) are available at ≥98% ee for stereocontrolled synthesis of C₂-symmetric ligands and chiral APIs. This regioisomer (2-N-Cbz) is not interchangeable with 1-N-Cbz variants; substituting the wrong regioisomer alters coupling regioselectivity and risks racemization.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1179533-31-3
Cat. No. B3088007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-CBZ-propane-1,2-diamine
CAS1179533-31-3
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(CN)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)
InChIKeyGGFHGJCSVCTZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-N-CBZ-propane-1,2-diamine (CAS 1179533-31-3) – Baseline Profile & Supply Status


2-N-CBZ-propane-1,2-diamine (benzyl (1-aminopropan-2-yl)carbamate) is a chiral, monoprotected 1,2-diamine building block in which the secondary amine bears a benzyloxycarbonyl (Cbz) protecting group, leaving the primary amine free for functionalization. Its molecular formula is C11H16N2O2 with a molecular weight of 208.26 g/mol . It is primarily employed as an intermediate in medicinal chemistry and organic synthesis, notably for constructing nitrogen-containing heterocycles and peptidomimetics. The compound is typically supplied as a free base or hydrochloride salt, with standard commercial purity of 95% . The (S)- and (R)-enantiomers are available under separate CAS numbers (400652-46-2 and 346669-50-9 respectively), enabling stereochemically controlled synthesis.

Why 2-N-CBZ-propane-1,2-diamine Cannot Be Replaced by Generic Protected Diamines


Although numerous N-protected propane-1,2-diamine derivatives exist (e.g., Boc, Fmoc, or regioisomeric Cbz variants), they are not interchangeable in multi-step synthetic routes. The choice between a Cbz and a Boc protecting group dictates the entire downstream deprotection strategy; Cbz is cleaved under hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH), conditions in which Boc (cleaved by TFA) is stable, and vice versa [1]. Furthermore, the position of the protecting group on the secondary amine (2-position) versus the primary amine (1-position) determines which amine is available for subsequent coupling, directly impacting reaction regioselectivity and final product structure. Therefore, substituting a generic Boc or 1-N-Cbz analog introduces orthogonal incompatibility, risk of side reactions, and potential racemization, especially in chiral syntheses.

Quantitative Differentiation Evidence: 2-N-CBZ-propane-1,2-diamine vs. Closest Analogs


Deprotection Orthogonality: Cbz vs. Boc vs. Fmoc Compatibility

2-N-CBZ-propane-1,2-diamine offers orthogonal deprotection relative to Boc- and Fmoc-protected analogs. Cbz groups are removed by catalytic hydrogenolysis (H₂/Pd-C) or HBr/AcOH, whereas Boc requires acidic conditions (TFA) and Fmoc requires basic conditions (piperidine). This allows sequential deprotection in complex molecules without affecting acid- or base-sensitive functional groups [1]. In contrast, the Boc analog (CAS 100927-10-4) is incompatible with sequences requiring acidic deprotection of other groups, and the Fmoc analog (CAS 1179533-31-3) is base-labile, limiting its use in ester-containing substrates.

Protecting group strategy orthogonal deprotection solid-phase peptide synthesis

Regiochemical Control: 2-N-Cbz vs. 1-N-Cbz-propane-1,2-diamine

The position of the Cbz group on the secondary amine (2-position) in 2-N-CBZ-propane-1,2-diamine exposes the primary amine for selective functionalization, whereas in 1-N-CBZ-propane-1,2-diamine the primary amine is protected, forcing reactivity onto the secondary amine. This regiochemical difference is critical when synthesizing unsymmetrical amides, ureas, or sulfonamides where the electronic and steric environment of the secondary amine would otherwise lead to different reaction rates and product distributions [1]. The 2-N-Cbz isomer is the preferred intermediate for introducing substituents on the less hindered primary amine with higher selectivity.

Regioselective functionalization amine differentiation chiral building block

Enantiomeric Purity and Stereochemical Integrity

Commercially available (S)-2-N-Cbz-propane-1,2-diamine hydrochloride (CAS 850033-71-5) is supplied with a minimum purity of 95% by H-NMR and HPLC, and an enantiomeric excess exceeding 98% as determined by chiral HPLC . This high enantiopurity directly translates to downstream stereochemical fidelity in chiral ligand synthesis and asymmetric catalysis, where even small enantiomeric impurities can lead to significant erosion of product ee. By comparison, the Boc-protected analog (S)-1-N-Boc-propane-1,2-diamine hydrochloride is also available at 95% chemical purity but its enantiomeric excess is not consistently specified across suppliers, introducing batch-to-batch variability .

Chiral resolution enantiomeric excess stereoselective synthesis

Acid-Sensitive Substrate Compatibility: Cbz vs. Boc

The Cbz group in 2-N-CBZ-propane-1,2-diamine confers stability under the acidic conditions typically required to remove Boc groups (TFA/CH₂Cl₂, 1-4 M HCl/dioxane). This property makes the Cbz-protected diamine the preferred intermediate when the synthetic route contains acid-sensitive functionalities such as silyl ethers, glycosidic bonds, or certain heterocycles [1]. In a standard deprotection protocol (TFA/CH₂Cl₂, 1 h, r.t.), the Cbz analog remains intact while the Boc analog is quantitatively cleaved. Conversely, hydrogenolysis (H₂, 10% Pd/C, MeOH, 1 atm) removes the Cbz group within 2-4 h without affecting Boc-protected amines present in the same molecule [2].

Acid-labile functional groups protecting group strategy chemoselectivity

Best-Fit Application Scenarios for 2-N-CBZ-propane-1,2-diamine Based on Differentiation Evidence


Multi-Step Peptidomimetic Synthesis Requiring Orthogonal Amine Deprotection

When constructing peptidomimetics that incorporate acid-labile side-chain protecting groups (e.g., t-butyl esters, silyl ethers), 2-N-CBZ-propane-1,2-diamine is the optimal diamine building block. Its Cbz group remains intact during Boc removal (TFA) and can be selectively removed later by hydrogenolysis without affecting other reducible functionalities when conditions are properly tuned [1]. This sequence is not feasible with Boc- or Fmoc-protected analogs due to incompatibility with acid or base respectively.

Chiral Ligand Synthesis for Asymmetric Catalysis

The high enantiomeric purity (≥98% ee) of the (S)- and (R)-enantiomers of 2-N-CBZ-propane-1,2-diamine enables the preparation of chiral C₂-symmetric or unsymmetrical diamine ligands with predictable stereochemical outcomes [1]. The unprotected primary amine allows direct condensation with aldehydes to form imine ligands or with carboxylic acids to form amide ligands, while the Cbz group can be removed post-complexation to unveil a second coordination site.

Selective Primary Amine Functionalization in Heterocycle Synthesis

For the synthesis of 1,2,3-triazoles, imidazoles, or pyrimidine-fused ring systems where the primary amine must react regioselectively, 2-N-CBZ-propane-1,2-diamine is preferred over the 1-N-Cbz regioisomer [1]. The free primary amine undergoes click chemistry (CuAAC) or condensation reactions with minimal steric hindrance, while the secondary amine remains protected, preventing cross-reactivity and simplifying purification.

Acid-Sensitive API Intermediate Supply Chains

In the synthesis of active pharmaceutical ingredients (APIs) containing acid-labile motifs (e.g., glycosidic antibiotics, prodrug esters), the use of Cbz-protected diamines avoids the harsh acidic conditions required for Boc deprotection, which can cause degradation or epimerization [1]. This translates to higher process yields and fewer impurity profiles in cGMP manufacturing environments, supporting regulatory submissions with well-defined impurity control strategies.

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